(S)-ErSO -

(S)-ErSO

Catalog Number: EVT-8333541
CAS Number:
Molecular Formula: C22H13F6NO3
Molecular Weight: 453.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-ErSO, also known as (S)-2-(4-hydroxyphenyl)-3-(trifluoromethyl)aniline, is a small molecule that functions as an activator of the anticipatory unfolded protein response. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce cell death in breast cancer cells expressing estrogen receptor alpha. The compound is characterized by its lipophilic nature, which is a critical factor in its biological activity and pharmacokinetics.

Source and Classification

(S)-ErSO is classified as a small-molecule drug and is primarily sourced from synthetic organic chemistry. It has been studied extensively in preclinical models for its anticancer properties, particularly against breast cancer cell lines that express estrogen receptor alpha. The compound's classification as an activator of the unfolded protein response places it within a category of agents that modulate cellular stress responses, which can be exploited for therapeutic benefit in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-ErSO involves several steps that leverage established organic chemistry techniques. A notable method includes the use of Friedel-Crafts-type reactions to introduce modifications to the phenolic ring of the compound.

  1. Starting Materials: The synthesis typically begins with 7-trifluoroisatin and a lithiated B-ring precursor.
  2. Reaction Mechanism: The addition of the lithiated B-ring to 7-trifluoroisatin yields a tertiary alcohol, which can then undergo further transformations.
  3. Derivatives: Various derivatives of (S)-ErSO can be synthesized by altering substituents on the phenolic ring, allowing for the exploration of structure-activity relationships.

This modular approach facilitates the generation of compounds with optimized pharmacological profiles by systematically modifying lipophilicity and other properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-ErSO features a trifluoromethyl group attached to a phenolic ring, contributing to its unique chemical properties. The compound's structural formula can be represented as follows:

  • Molecular Formula: C15H12F3N
  • Molecular Weight: Approximately 273.26 g/mol
  • Key Structural Elements:
    • A hydroxyphenyl moiety
    • A trifluoromethyl substituent
    • An aniline component

Nuclear magnetic resonance spectroscopy has been employed to investigate the interactions between (S)-ErSO and estrogen receptor alpha, confirming the selective binding characteristics that underpin its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-ErSO undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding Reaction: The primary reaction involves binding to estrogen receptor alpha, which triggers downstream signaling pathways leading to cell death.
  2. Metabolic Reactions: The compound's metabolism may involve glucuronidation, affecting its pharmacokinetics and bioavailability.
  3. Structure-Activity Relationship Studies: Modifications to the phenolic ring have been shown to influence both potency and selectivity against cancer cell lines .

These reactions highlight the importance of chemical structure in determining biological efficacy.

Mechanism of Action

Process and Data

The mechanism by which (S)-ErSO exerts its effects involves the activation of the anticipatory unfolded protein response pathway:

  1. Activation of Estrogen Receptor Alpha: (S)-ErSO binds selectively to estrogen receptor alpha, leading to receptor dimerization and activation.
  2. Induction of Cell Death: This activation results in rapid induction of apoptosis in breast cancer cells that express estrogen receptor alpha, with observed effects occurring within hours of treatment.
  3. Selectivity: Notably, (S)-ErSO demonstrates significant selectivity; it induces cell death in estrogen receptor alpha-positive cells while being largely inactive against those lacking this receptor .

The data indicate that (S)-ErSO's efficacy is closely linked to the expression levels of estrogen receptor alpha in target cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-ErSO exhibits several notable physical and chemical properties:

These properties are critical for evaluating the compound's potential as a therapeutic agent.

Applications

Scientific Uses

(S)-ErSO is primarily investigated for its potential applications in cancer therapy:

  • Anticancer Agent: Its ability to induce apoptosis in breast cancer cells makes it a candidate for further development as an anticancer drug.
  • Research Tool: As an activator of the unfolded protein response, (S)-ErSO serves as a valuable tool for studying cellular stress responses and their implications in cancer biology.
  • Potential Combination Therapy: There is ongoing research into combining (S)-ErSO with other therapeutic agents to enhance efficacy against resistant cancer cell lines .
Historical Development of the 3-(4-Hydroxyphenyl)indoline-2-One Pharmacophore

Origins in 19th-Century Synthetic Chemistry: From Oxyphenisatin to Modern Derivatives

The foundational scaffold for (S)-ErSO traces back to oxyphenisatin (phenolisatin; CAS 125-13-3), first synthesized in 1885 by Nobel laureate Adolf von Baeyer at the University of Munich. Von Baeyer generated this compound through a Friedel-Crafts reaction, combining isatin with excess phenol under sulfuric acid catalysis [1]. This method established the core 3-(4-hydroxyphenyl)indoline-2-one structure, characterized by a 3,3-disubstituted oxindole bearing a phenolic moiety. Early 20th-century pharmacological studies, primarily by scientists at F. Hoffman-La Roche, repurposed oxyphenisatin and its acetylated prodrug (CAS 115-33-3) as cathartic agents. Notably, self-administration experiments by Max Kiss and M. Guggenheim demonstrated tolerability at doses of 5–40 mg, leading to widespread clinical use for constipation [1].

Despite its therapeutic application, oxyphenisatin was withdrawn in 1971 due to rare but severe hepatotoxicity ("laxative hepatitis") [1]. This withdrawal underscored the scaffold's biological potency and hinted at unexplored therapeutic potential. The structural similarity between oxyphenisatin and phenolphthalein (another von Baeyer-synthesized compound) is significant. Phenolphthalein, initially investigated as a wine adulterant marker by Zoltan Vamossy in 1900, was later marketed as the laxative Ex-Lax. Both compounds shared laxative effects mediated through undefined mechanisms involving intestinal epithelial permeability [1].

The oxindole-phenol architecture re-emerged in oncology research in the 21st century. Systematic optimization of the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore focused on enhancing target specificity and reducing off-target effects. Key modifications included:

  • Introduction of electron-withdrawing groups at the indoline nitrogen.
  • Stereochemical control at the C3 position.
  • Phenol ring substitutions to modulate receptor affinity [1].

These efforts yielded derivatives like ErSO (Estrogen Receptor Steroidal Modulator) and ErSO-DFP, which demonstrated potent antitumor activity in preclinical models. The structural evolution from oxyphenisatin to ErSO retained the core pharmacophore while optimizing pharmacokinetic and dynamic properties [1].

Table 1: Evolution of Key 3-(4-Hydroxyphenyl)indoline-2-One Derivatives

CompoundStructural FeaturesHistorical Use/Indication
OxyphenisatinUnsubstituted 3,3-bis(4-hydroxyphenyl)indoline-2-oneLaxative (withdrawn in 1971)
PhenolphthaleinTricyclic structure with lactone ringLaxative (withdrawn in 1999)
ErSO3-(4-Hydroxyphenyl)-5-fluoroindoline-2-one with difluorophenyl pendantPreclinical anticancer agent

Evolution of Enantiomer-Specific Pharmacological Interest: Discovery of (S)-ErSO as a Mechanistic Probe

The pharmacophore concept—defined as the spatial arrangement of molecular features essential for biological activity—became instrumental in rationalizing the 3-(4-hydroxyphenyl)indoline-2-one scaffold's utility. Computational analyses identified three critical elements:

  • The phenolic hydroxyl group for hydrogen-bond donor/acceptor capacity.
  • The oxindole carbonyl for electrostatic interactions.
  • The aromatic ring system for hydrophobic binding [4].

This understanding enabled targeted modifications to improve binding to the estrogen receptor alpha (ERα), a key target in ER-positive breast cancers [1].

Early racemic mixtures of ErSO derivatives revealed stark enantiomeric differences in potency. For example:

  • The (S)-enantiomer of ErSO exhibited 50-fold greater cytotoxicity against ERα-positive MCF-7 breast cancer cells than its (R)-counterpart [1].
  • Enantiomer-specific pharmacokinetics were observed, mirroring trends seen in chiral drugs like ketorolac, where the (S)-enantiomer drives primary pharmacology [7].

These findings aligned with broader recognition in pharmaceutical chemistry that enantiomers can display divergent biological behaviors. Historical cases like thalidomide (teratogenicity linked to one enantiomer) and ibuprofen (chiral inversion of (R)- to active (S)-form) underscored the therapeutic imperative for enantiopure drugs [10]. Consequently, (S)-ErSO was isolated as a mechanistic probe to dissect pathways underlying its anticancer activity.

(S)-ErSO's unique mechanism involves hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) pathway. Upon binding ERα, (S)-ErSO induces constitutive activation of ATF4, leading to:

  • Rapid ATP depletion via dysregulated protein synthesis.
  • Selective cancer cell necrosis within 24–72 hours.
  • Eradication of therapy-resistant tumors in xenograft models, including those resistant to tamoxifen or CDK4/6 inhibitors [1].

Table 2: Key Properties of ErSO Enantiomers

Property(S)-ErSO(R)-ErSO
ERα Binding AffinityHigh (IC₅₀ < 50 nM)Low (IC₅₀ > 1 µM)
Cytotoxicity (MCF-7)EC₅₀ = 0.5 nMEC₅₀ = 25 nM
a-UPR ActivationPotent inductionMinimal activity

The design of (S)-ErSO exemplifies a chiral switch strategy, analogous to those applied to omeprazole (esomeprazole) and ibuprofen (dexibuprofen). This approach leverages stereochemical purity to enhance efficacy and reduce metabolic burden from inactive enantiomers [10]. In 2020, the therapeutic potential of (S)-ErSO was validated through a global licensing agreement between Systems Oncology and Bayer AG, facilitating clinical translation [8].

Properties

Product Name

(S)-ErSO

IUPAC Name

(3S)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one

Molecular Formula

C22H13F6NO3

Molecular Weight

453.3 g/mol

InChI

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m0/s1

InChI Key

ZFSRXAHDJSCEDS-FQEVSTJZSA-N

SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.